3-(1H-indol-3-yl)-N-{4-oxo-2-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-indol-3-yl)-N-{4-oxo-2-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}propanamide is a complex organic compound that features an indole moiety, a quinazoline ring, and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-3-yl)-N-{4-oxo-2-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}propanamide typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring . The quinazoline ring can be synthesized through the condensation of anthranilic acid derivatives with formamide or other suitable reagents . The final step involves coupling the indole and quinazoline moieties with the propanamide group through amide bond formation, often using coupling reagents like EDCI or DCC .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts .
Chemical Reactions Analysis
Types of Reactions
3-(1H-indol-3-yl)-N-{4-oxo-2-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}propanamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The quinazoline ring can be reduced to form tetrahydroquinazoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.
Major Products
The major products formed from these reactions include oxindole derivatives, tetrahydroquinazoline derivatives, and various substituted indole compounds .
Scientific Research Applications
3-(1H-indol-3-yl)-N-{4-oxo-2-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}propanamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(1H-indol-3-yl)-N-{4-oxo-2-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}propanamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, modulating their activity . The quinazoline ring can inhibit certain kinases, affecting cell signaling pathways . The combined effects of these interactions contribute to the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole moiety and exhibit similar biological activities.
Quinazoline Derivatives: Compounds such as gefitinib and erlotinib contain the quinazoline ring and are used as kinase inhibitors in cancer therapy.
Uniqueness
3-(1H-indol-3-yl)-N-{4-oxo-2-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}propanamide is unique due to its combination of the indole and quinazoline moieties, which allows it to interact with multiple molecular targets and exhibit a broad range of biological activities .
Properties
IUPAC Name |
3-(1H-indol-3-yl)-N-[4-oxo-2-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylquinazolin-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O4S/c32-23(12-11-17-14-27-21-9-3-1-7-19(17)21)30-31-25(34)20-8-2-4-10-22(20)29-26(31)36-16-24(33)28-15-18-6-5-13-35-18/h1-4,7-10,14,18,27H,5-6,11-13,15-16H2,(H,28,33)(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTDQKRTNLETPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=NC3=CC=CC=C3C(=O)N2NC(=O)CCC4=CNC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.